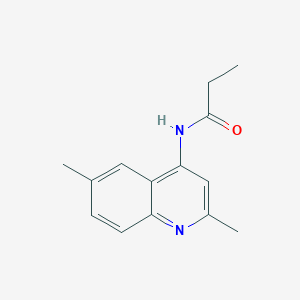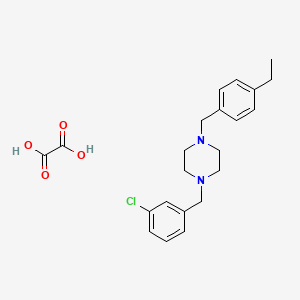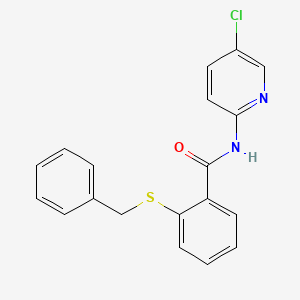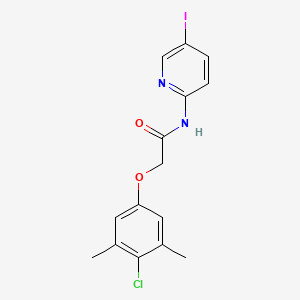
N-(2,6-dimethyl-4-quinolinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethyl-4-quinolinyl)propanamide, also known as DMQX, is a chemical compound that has been widely studied for its potential therapeutic applications. DMQX belongs to the class of quinoline derivatives and is known to act as a selective antagonist of the ionotropic glutamate receptor.
Mecanismo De Acción
N-(2,6-dimethyl-4-quinolinyl)propanamide acts as a selective antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates fast synaptic transmission in the central nervous system. The glutamate receptor is composed of several subunits, including the NMDA receptor, AMPA receptor, and kainate receptor. N-(2,6-dimethyl-4-quinolinyl)propanamide selectively blocks the AMPA receptor, which is known to play a crucial role in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)propanamide has been shown to modulate neurotransmitter release and reduce excitotoxicity in various neurological disorders. N-(2,6-dimethyl-4-quinolinyl)propanamide has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and stroke. In addition, N-(2,6-dimethyl-4-quinolinyl)propanamide has been shown to reduce pain sensitivity in animal models of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-dimethyl-4-quinolinyl)propanamide is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the glutamate receptor in various neurological disorders. However, N-(2,6-dimethyl-4-quinolinyl)propanamide has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
N-(2,6-dimethyl-4-quinolinyl)propanamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Future research should focus on optimizing the synthesis method of N-(2,6-dimethyl-4-quinolinyl)propanamide to improve its solubility and reduce its toxicity. In addition, future research should explore the potential of N-(2,6-dimethyl-4-quinolinyl)propanamide as a therapeutic agent for various neurological disorders in clinical trials. Finally, future research should investigate the mechanism of action of N-(2,6-dimethyl-4-quinolinyl)propanamide in more detail to identify potential targets for drug development.
Métodos De Síntesis
N-(2,6-dimethyl-4-quinolinyl)propanamide can be synthesized through a multistep process involving the reaction of 2,6-dimethyl-4-aminobenzonitrile with ethyl 2-bromoacetate to form N-(2,6-dimethyl-4-cyanophenyl)acetamide. This intermediate is then reacted with sodium ethoxide and 1,3-dibromopropane to form N-(2,6-dimethyl-4-quinolinyl)propanamide.
Aplicaciones Científicas De Investigación
N-(2,6-dimethyl-4-quinolinyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Parkinson's disease, and chronic pain. N-(2,6-dimethyl-4-quinolinyl)propanamide is known to act as a selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission in the central nervous system. By blocking the glutamate receptor, N-(2,6-dimethyl-4-quinolinyl)propanamide can potentially modulate neurotransmitter release and reduce excitotoxicity, which is a common feature of many neurological disorders.
Propiedades
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-4-14(17)16-13-8-10(3)15-12-6-5-9(2)7-11(12)13/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGXORLOHLPHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C=C(C=CC2=NC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylquinolin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)


![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)


![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)
![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)
![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5146329.png)